

# Ozanimod HCl: A Technical Deep Dive into S1P1 and S1P5 Receptor Modulation

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## Compound of Interest

Compound Name: Ozanimod hcl

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## Abstract

Ozanimod hydrochloride (HCl), a novel sphingosine-1-phosphate (S1P) receptor modulator, has emerged as a significant therapeutic agent in the management of autoimmune diseases, including relapsing multiple sclerosis and ulcerative colitis.[1][2] Its mechanism of action is centered on its high-affinity agonism of S1P receptor subtypes 1 (S1P1) and 5 (S1P5).[3] This technical guide provides an in-depth exploration of the molecular interactions, signaling cascades, and pharmacological profile of ozanimod and its primary active metabolites. Quantitative data on receptor binding and functional potency are presented in structured tables for comparative analysis. Detailed methodologies for key experimental assays are outlined, and the intricate signaling and metabolic pathways are visualized through Graphviz diagrams to facilitate a comprehensive understanding of ozanimod's core pharmacology.

## Introduction: The Sphingosine-1-Phosphate Axis

Sphingosine-1-phosphate is a bioactive signaling lipid that plays a pivotal role in regulating a multitude of cellular processes, most notably lymphocyte trafficking.[4][5] S1P exerts its effects by binding to a family of five G protein-coupled receptors (GPCRs), designated S1P1 through S1P5.[6][7] The differential expression of these receptors across various cell types underpins their diverse physiological and pathological functions. The therapeutic strategy of S1P receptor modulation hinges on interfering with the S1P gradient that governs the egress of lymphocytes

from secondary lymphoid organs.[4][8] By preventing the migration of these immune cells to sites of inflammation, S1P modulators can effectively dampen the autoimmune response.[4][8]

Ozanimod is a next-generation S1P receptor modulator characterized by its high selectivity for S1P1 and S1P5.[3] This selectivity profile is thought to contribute to its favorable safety and tolerability by minimizing off-target effects associated with the modulation of other S1P receptor subtypes.[9]

## Pharmacodynamics: Receptor Binding and Functional Activity

Ozanimod and its two major, active, and interconverting metabolites, CC112273 and CC1084037, are potent agonists of both S1P1 and S1P5.[3][10] The parent drug and its metabolites exhibit similar activity and selectivity profiles.[11] Following oral administration, the majority of the circulating active drug exposure is attributable to the metabolites CC112273 (approximately 73%) and CC1084037 (approximately 15%), with the parent ozanimod contributing about 6%.[3][12]

## Binding Affinity and Selectivity

The binding affinities of ozanimod and its metabolites to S1P receptors have been determined using competitive radioligand binding assays. These assays demonstrate high affinity for S1P1 and S1P5, with significantly lower affinity for S1P2, S1P3, and S1P4, highlighting the drug's selectivity.[13][14]

Table 1: Binding Affinity (Kd and Ki) of Ozanimod and its Metabolites for Human S1P Receptors

Compound	S1P1	S1P5	Reference
[3H]-Ozanimod (Kd, nM)	0.63	3.13	[9]
Ozanimod (Ki, nM)	0.31	8.0	[9]

Kd (dissociation constant) was determined by saturation binding analysis. Ki (inhibition constant) was determined by competitive displacement of [3H]-ozanimod.

## Functional Potency

The functional activity of ozanimod and its metabolites is assessed through [<sup>35</sup>S]GTPγS binding assays, which measure the activation of G proteins upon receptor agonism. These studies confirm that ozanimod and its active metabolites are full agonists at S1P1 and S1P5. [13]

Table 2: Functional Potency (EC<sub>50</sub>) of Ozanimod and Other S1P Modulators in [<sup>35</sup>S]-GTPγS Binding Assays

Compound	S1P1 (EC <sub>50</sub> , nM)	S1P5 (EC <sub>50</sub> , nM)	Reference
Ozanimod	< 1	~10-fold weaker than S1P1	[9]
S1P (endogenous ligand)	-	-	[9]
Fingolimod-p	< 1	< 1	[9]
Siponimod	< 1	< 1	[9]
Ponesimod	3.42	~10-fold weaker than S1P1	[9]
Etrasimod	5.48	~10-fold weaker than S1P1	[9]

EC<sub>50</sub> (half maximal effective concentration) values represent the concentration of the compound that elicits 50% of the maximal response.

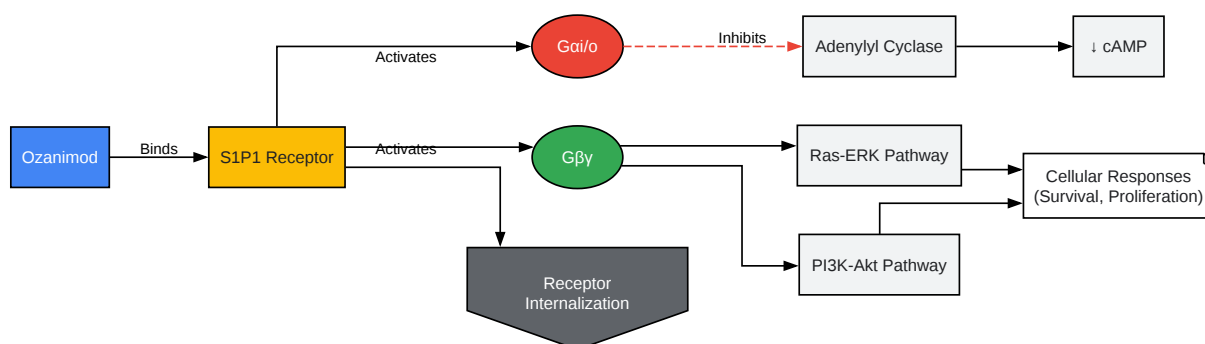
## Signaling Pathways

Upon binding of ozanimod, both S1P1 and S1P5 undergo conformational changes that trigger intracellular signaling cascades through the activation of heterotrimeric G proteins.[6]

### S1P1 Receptor Signaling

S1P1 exclusively couples to the Gi/o family of G proteins.[6] Activation of Gi/o by ozanimod leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP

(cAMP) levels. Furthermore, the dissociation of the G protein subunits initiates downstream signaling through pathways such as the Ras-ERK and PI3K-Akt pathways, which are crucial for cell survival and proliferation. Agonism at S1P1 also leads to receptor internalization, a key aspect of its mechanism in reducing lymphocyte egress.[13][15]

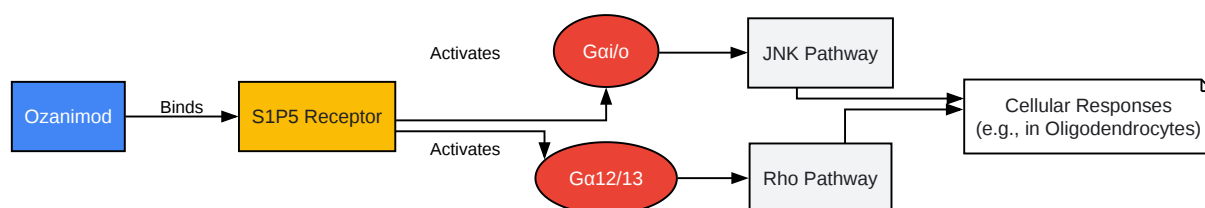


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Caption: S1P1 receptor signaling pathway activated by ozanimod.

## S1P5 Receptor Signaling

S1P5 is known to couple to Gi/o and G12/13 G proteins.[16][17] Activation of these pathways can lead to the regulation of downstream effectors such as the Rho family of small GTPases and the JNK signaling pathway.[16] Unlike S1P1, S1P5 does not appear to undergo significant internalization upon agonist binding.[13] The functional consequences of S1P5 modulation by ozanimod are still under investigation but may contribute to its effects within the central nervous system, where S1P5 is expressed on oligodendrocytes.[2]

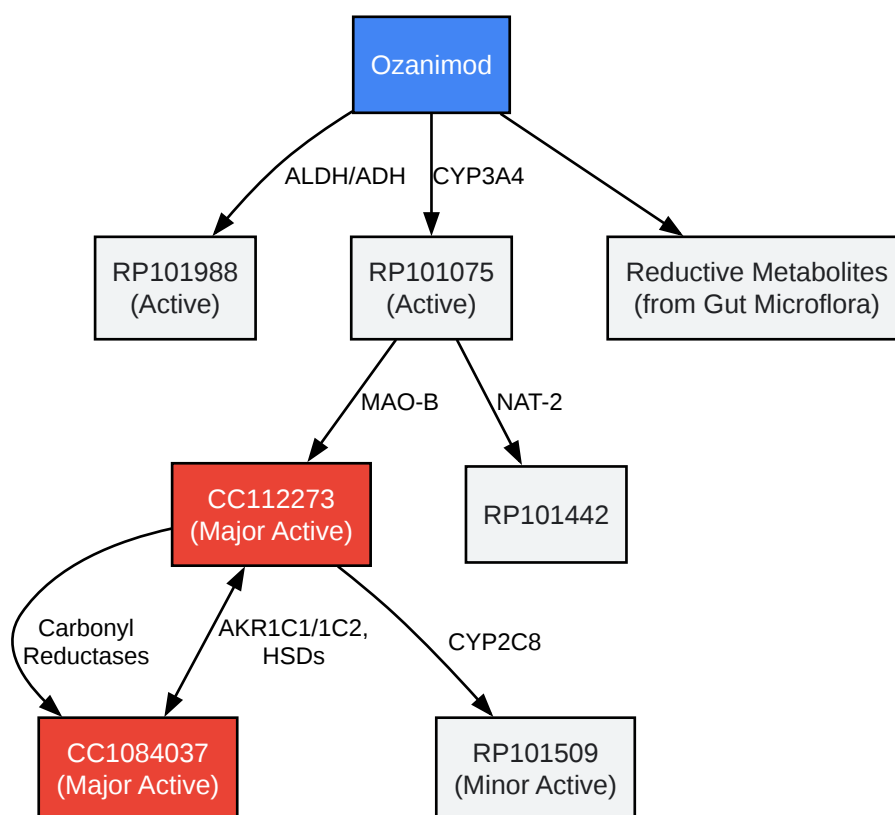


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Caption: S1P5 receptor signaling pathway activated by ozanimod.

## Metabolism of Ozanimod

Ozanimod is extensively metabolized in humans, primarily through three pathways: oxidation via alcohol and aldehyde dehydrogenases (ALDH/ADH), dealkylation mediated by cytochrome P450 3A4 (CYP3A4), and reductive metabolism by gut microflora.[10][18] The initial metabolites are further processed to form the major active metabolites, CC112273 and CC1084037.[10] Monoamine oxidase B (MAO-B) plays a crucial role in the formation of CC112273, which can then be reversibly converted to CC1084037 by aldo-keto reductases (AKR1C1/1C2) and hydroxysteroid dehydrogenases (HSDs).[10][11]

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Caption: Metabolic pathway of ozanimod.

## Experimental Protocols

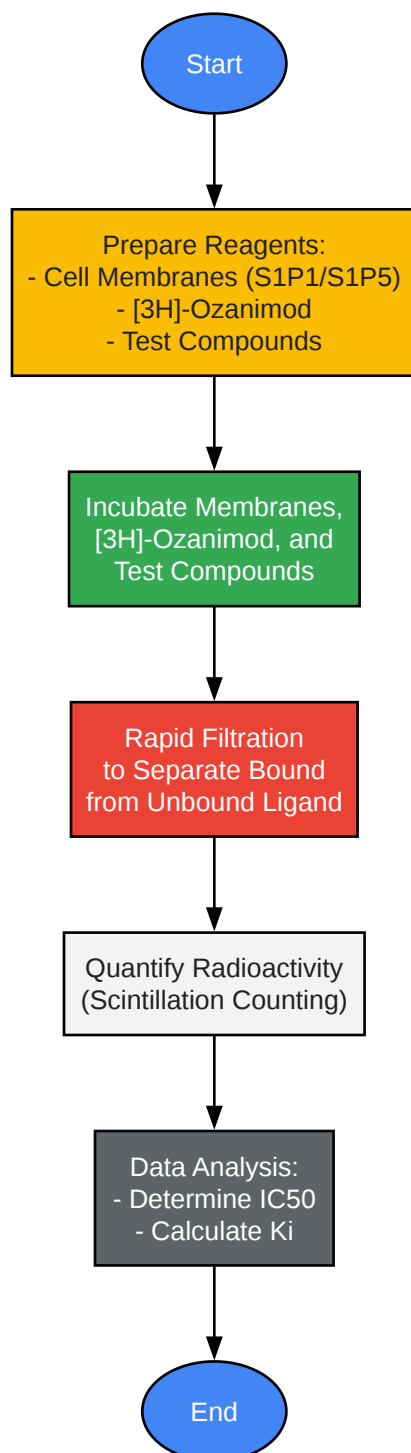
The characterization of ozanimod's pharmacological profile relies on robust in vitro assays. The following sections provide an overview of the methodologies for two key experiments.

## Radioligand Binding Assay

Competitive radioligand binding assays are employed to determine the binding affinity ( $K_i$ ) of ozanimod and its metabolites for S1P receptors.<sup>[9][13]</sup>

- Objective: To measure the affinity of a test compound for a specific receptor by assessing its ability to displace a radiolabeled ligand.
- Materials:
  - Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing recombinant human S1P1 or S1P5.<sup>[9]</sup>
  - [ $^3\text{H}$ ]-Ozanimod as the radioligand.<sup>[9]</sup>
  - Unlabeled ozanimod and other test compounds.
  - Assay buffer (e.g., 50 mM HEPES, 5 mM  $\text{MgCl}_2$ , 1 mM  $\text{CaCl}_2$ , 0.5% fatty acid-free BSA, pH 7.5).<sup>[19]</sup>
  - 96-well filter plates and a scintillation counter.
- Procedure Overview:
  - A fixed concentration of [ $^3\text{H}$ ]-ozanimod and varying concentrations of the unlabeled test compound are incubated with the cell membranes.
  - The mixture is incubated to allow binding to reach equilibrium.
  - The bound radioligand is separated from the unbound radioligand by rapid filtration through the filter plates.
  - The amount of radioactivity retained on the filters is quantified using a scintillation counter.

- The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC<sub>50</sub>) is determined.
- The K<sub>i</sub> value is calculated from the IC<sub>50</sub> value using the Cheng-Prusoff equation.[9]



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Caption: Experimental workflow for a radioligand binding assay.

## [35S]-GTPyS Binding Assay

This functional assay measures the ability of a compound to activate G protein-coupled receptors by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPyS, to Gα subunits.<sup>[9]</sup><sup>[13]</sup>

- Objective: To determine the potency (EC<sub>50</sub>) and efficacy of a test compound as an agonist for a specific GPCR.
- Materials:
  - Cell membranes from CHO cells expressing recombinant human S1P receptors (S1P1-5).<sup>[13]</sup>
  - [35S]GTPyS.
  - GDP.
  - Test compounds.
  - Assay buffer.
  - Filter plates and a scintillation counter.
- Procedure Overview:
  - Cell membranes are pre-incubated with the test compound at various concentrations in the presence of GDP.
  - The reaction is initiated by the addition of [35S]GTPyS.
  - The mixture is incubated to allow for G protein activation and [35S]GTPyS binding.
  - The reaction is terminated by rapid filtration.
  - The amount of bound [35S]GTPyS is quantified by scintillation counting.



- The concentration-response curve is plotted to determine the EC50 and maximal effect (Emax) of the test compound.

## Conclusion

**Ozanimod HCl** represents a significant advancement in the targeted therapy of autoimmune diseases. Its high selectivity for S1P1 and S1P5 receptors, coupled with the potent agonist activity of its primary metabolites, underpins its clinical efficacy. A thorough understanding of its pharmacodynamics, signaling pathways, and metabolism is crucial for optimizing its therapeutic use and for the development of future S1P receptor modulators. The data and methodologies presented in this guide offer a comprehensive technical foundation for researchers and drug development professionals working in this dynamic field.

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